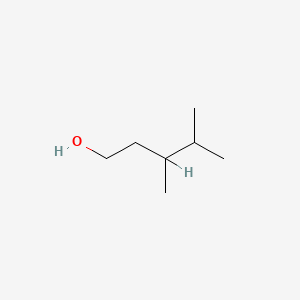
3,4-Dimethyl-1-pentanol
説明
3,4-Dimethyl-1-pentanol is an organic compound with the molecular formula C(7)H({16})O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes two methyl groups at the third and fourth positions. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1-pentanol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of 3,4-dimethyl-1-pentanal with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method includes the reduction of 3,4-dimethyl-2-pentanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3,4-dimethyl-1-pentanal. This process involves the use of catalysts such as palladium on carbon under high pressure and temperature conditions to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form hydrocarbons, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 3,4-Dimethyl-1-pentanal or 3,4-dimethyl-2-pentanone.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives such as 3,4-dimethyl-1-pentyl chloride or bromide.
科学的研究の応用
3,4-Dimethyl-1-pentanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the manufacture of fragrances, flavors, and as a chemical intermediate in the production of other compounds.
作用機序
The mechanism of action of 3,4-Dimethyl-1-pentanol primarily involves its interaction with enzymes and other molecular targets in biological systems. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways. In synthetic chemistry, its reactivity is largely determined by the presence of the hydroxyl group and the steric effects of the methyl groups.
類似化合物との比較
1-Pentanol: Lacks the methyl groups, resulting in different physical and chemical properties.
3-Methyl-1-pentanol: Has only one methyl group, leading to variations in reactivity and applications.
4-Methyl-1-pentanol: Similar to 3,4-Dimethyl-1-pentanol but with a different methyl group position.
Uniqueness: this compound is unique due to the presence of two methyl groups at specific positions, which significantly influence its chemical behavior and applications. This structural feature makes it more versatile in certain synthetic and industrial processes compared to its analogs.
特性
IUPAC Name |
3,4-dimethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2)7(3)4-5-8/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJNECJVNWTYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984245 | |
| Record name | 3,4-Dimethylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6570-87-2 | |
| Record name | 1-Pentanol, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006570872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



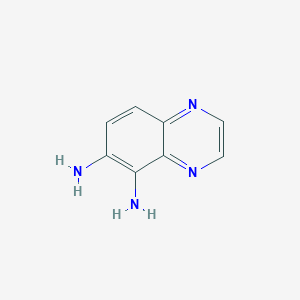
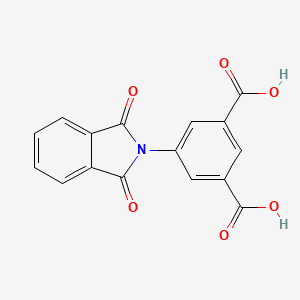

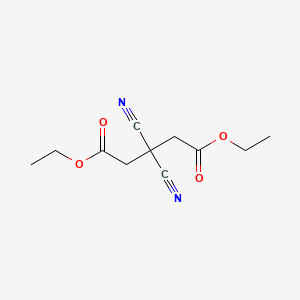
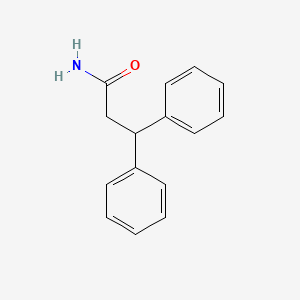

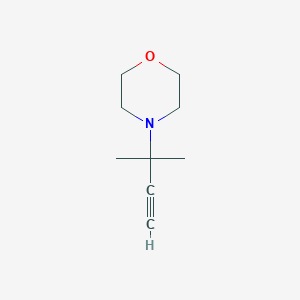
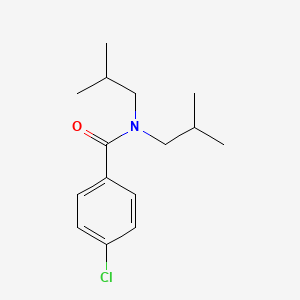
![3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1606681.png)
![3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B1606682.png)
![[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B1606683.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1606685.png)

